molecular formula C16H12O4 B13141808 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione CAS No. 537712-33-7

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione

Cat. No.: B13141808
CAS No.: 537712-33-7
M. Wt: 268.26 g/mol
InChI Key: PPPJBOAZTZXZGZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a hydroxymethyl group and a methoxy group attached to the anthracene-9,10-dione core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common method is the hydroxymethylation of anthracene-9,10-dione using formaldehyde under acidic conditions. The methoxylation can be achieved by reacting the hydroxymethylated intermediate with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Carboxymethyl)-3-methoxyanthracene-9,10-dione.

    Reduction: 2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione.

    Substitution: 2-(Hydroxymethyl)-3-(substituted)anthracene-9,10-dione.

Scientific Research Applications

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can impart distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

537712-33-7

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-20-14-7-13-12(6-9(14)8-17)15(18)10-4-2-3-5-11(10)16(13)19/h2-7,17H,8H2,1H3

InChI Key

PPPJBOAZTZXZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CO)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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